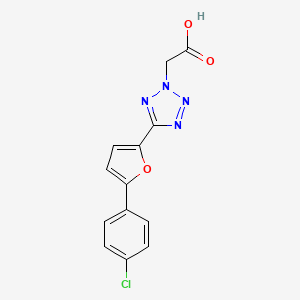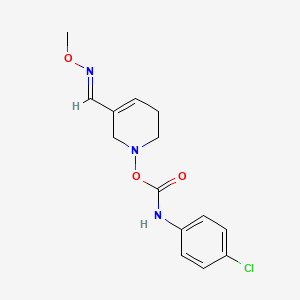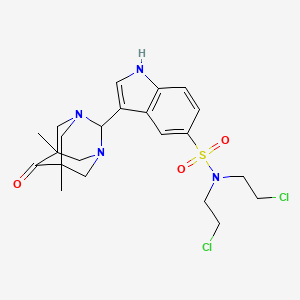
Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include phenylhydrazine, ethyl acetoacetate, and other reagents that facilitate the formation of the pyrazole ring and subsequent functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific biological activities of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate would require further experimental validation.
Medicine
Medicinal chemistry explores the potential therapeutic applications of this compound. It may be evaluated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dihydro-5-oxo-1-phenylpyrazole-3-carboxylate
- 4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate is unique due to its specific functional groups and structural features. These characteristics may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
79044-55-6 |
|---|---|
Molecular Formula |
C24H24N4O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 5-oxo-4-[[4-(oxolan-2-ylmethoxycarbonyl)phenyl]diazenyl]-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C24H24N4O6/c1-2-32-24(31)21-20(22(29)28(27-21)18-7-4-3-5-8-18)26-25-17-12-10-16(11-13-17)23(30)34-15-19-9-6-14-33-19/h3-5,7-8,10-13,19-20H,2,6,9,14-15H2,1H3 |
InChI Key |
BJTYTOCUTGTXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCC3CCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


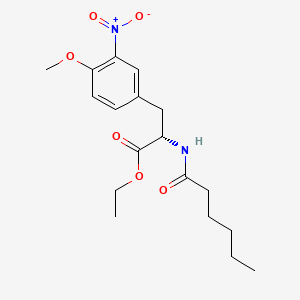
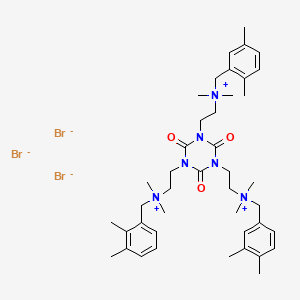
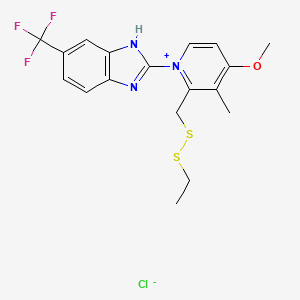
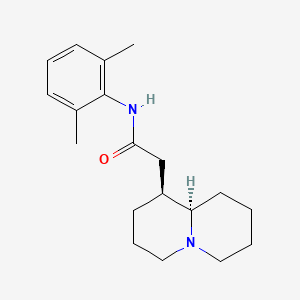

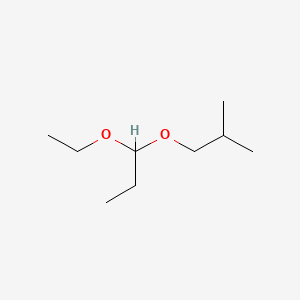

![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
